molecular formula C23H24O2 B12520571 4,4'-(Phenylmethylene)bis(2-ethylphenol) CAS No. 669065-94-5

4,4'-(Phenylmethylene)bis(2-ethylphenol)

Cat. No.: B12520571
CAS No.: 669065-94-5
M. Wt: 332.4 g/mol
InChI Key: NVNCPICEDCOFCW-UHFFFAOYSA-N
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Description

4,4’-(Phenylmethylene)bis(2-ethylphenol) is a chemical compound with the molecular formula C23H24O2. It is known for its unique structure, which includes two phenol groups connected by a phenylmethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethylene)bis(2-ethylphenol) typically involves the reaction of 2-ethylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzaldehyde reacts with the hydroxyl group of 2-ethylphenol, forming the phenylmethylene bridge.

Industrial Production Methods

In industrial settings, the production of 4,4’-(Phenylmethylene)bis(2-ethylphenol) is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethylene)bis(2-ethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonic acid derivatives

Scientific Research Applications

4,4’-(Phenylmethylene)bis(2-ethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(2-ethylphenol) involves its interaction with various molecular targets, including enzymes and receptors. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenylmethylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure but with methyl groups instead of ethyl groups.

    Bisphenol A (BPA): Contains two phenol groups connected by a methylene bridge, but with different substituents.

    Bisphenol F (BPF): Similar to BPA but with a different bridging group.

Uniqueness

4,4’-(Phenylmethylene)bis(2-ethylphenol) is unique due to its ethyl substituents, which can influence its chemical reactivity and physical properties. The presence of the phenylmethylene bridge also contributes to its distinct behavior in various chemical reactions and applications.

Properties

CAS No.

669065-94-5

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-ethyl-4-[(3-ethyl-4-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C23H24O2/c1-3-16-14-19(10-12-21(16)24)23(18-8-6-5-7-9-18)20-11-13-22(25)17(4-2)15-20/h5-15,23-25H,3-4H2,1-2H3

InChI Key

NVNCPICEDCOFCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)CC)O

Origin of Product

United States

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